4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20ClF2NO. It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-difluorobenzyl group and an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl alcohol and piperidine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine and 4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrobromide share structural similarities.
Uniqueness: The presence of the 3,5-difluorobenzyl group and the specific substitution pattern on the piperidine ring make this compound unique, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-7-12(8-14(16)9-13)10-18-6-3-11-1-4-17-5-2-11;/h7-9,11,17H,1-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHFMGKKMAANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-94-7 | |
Record name | Piperidine, 4-[2-[(3,5-difluorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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